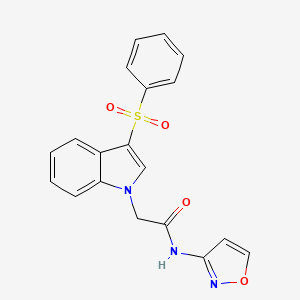
N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as ISA or ISA-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ISA-1 is a small molecule that has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
Research has explored the potential of N-(phenylsulfonyl)acetamide derivatives, which share structural similarities with N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, in the development of treatments against infectious diseases. A study highlighted the synthesis of these derivatives and their examination for in vitro antimalarial activity. The derivatives displayed promising antimalarial properties, with one compound exhibiting exceptional activity. Furthermore, the study extended its investigation to the compounds' efficacy against SARS-CoV-2, showcasing their versatility in antiviral applications as well (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antimicrobial Applications
Another study focused on the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, related to N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, demonstrated significant antibacterial and antifungal activities, showcasing their potential in combating microbial infections (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).
Antitumor Activities
The antitumor potential of novel isoxazole compounds, including structures akin to N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, was also explored. These compounds were synthesized and evaluated for their ability to inhibit tumor growth, with some displaying better antitumor activities. This highlights the compound's relevance in the development of new cancer therapies (Qi Hao-fei, 2011).
Corrosion Inhibition
In the field of materials science, derivatives of N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide were investigated for their corrosion inhibition properties. Specifically, long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives showed promising results in protecting steel surfaces in acidic and oil mediums, suggesting their application in corrosion protection technologies (A. Yıldırım & M. Cetin, 2008).
Enzyme Inhibition
Furthermore, the compound's analogs have been studied for their inhibitory action on various enzymes, such as carbonic anhydrases, which play crucial roles in physiological and pathological processes. These studies offer insights into the compound's potential for treating diseases associated with enzyme dysregulation (F. Carta, A. Birkmann, Tamara Pfaff, et al., 2017).
Wirkmechanismus
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide” might interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide” might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Without specific information about the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given the broad range of activities associated with indole derivatives , it’s likely that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide” could influence multiple pathways.
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-19(20-18-10-11-26-21-18)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZHZIAULZCBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2513714.png)

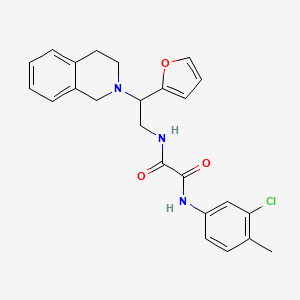
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2513718.png)
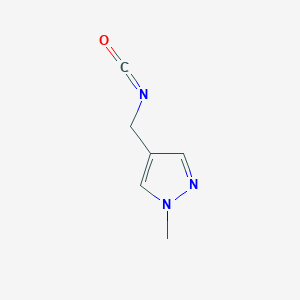
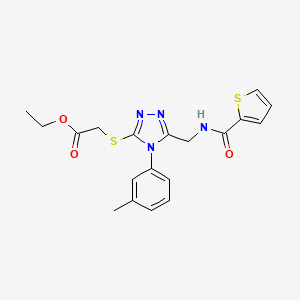
![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2513724.png)
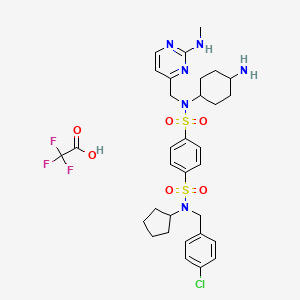
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2513726.png)
![3-methyl-7-(3-methylbutyl)-8-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2513727.png)
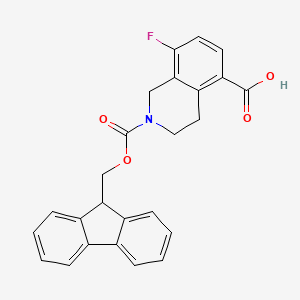
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513729.png)
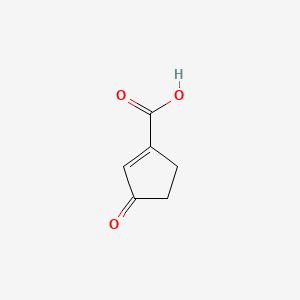
![N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2513734.png)